![molecular formula C15H13ClN2O4 B14493321 2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide CAS No. 62988-05-0](/img/structure/B14493321.png)
2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a nitrophenoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-[3-(4-nitrophenoxy)phenyl]amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-Chloro-N-methyl-N-(3-nitrophenyl)acetamide
- 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide
Uniqueness
2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Propriétés
Numéro CAS |
62988-05-0 |
|---|---|
Formule moléculaire |
C15H13ClN2O4 |
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-17(15(19)10-16)12-3-2-4-14(9-12)22-13-7-5-11(6-8-13)18(20)21/h2-9H,10H2,1H3 |
Clé InChI |
YHTLEZHCIIHDQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


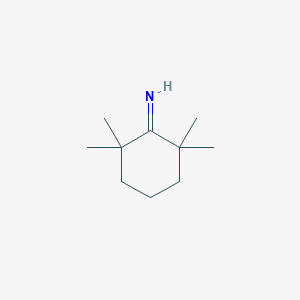
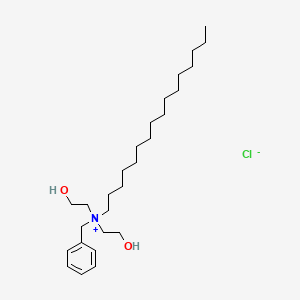
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
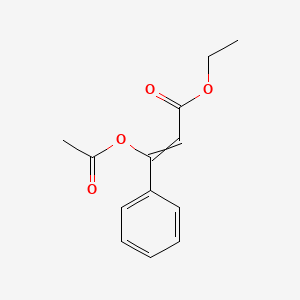
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
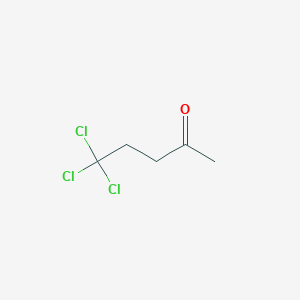
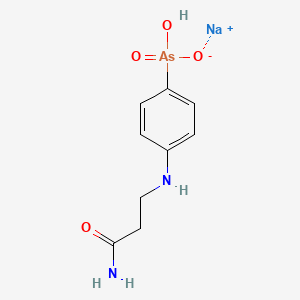
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
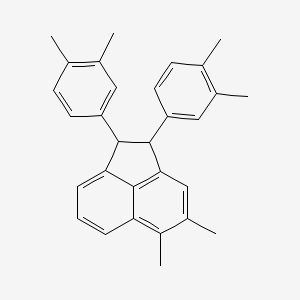
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
